Kdm4-IN-4 is a compound identified as a selective inhibitor of the KDM4 family of histone demethylases, which play a significant role in epigenetic regulation by removing methyl groups from lysine residues on histone proteins. The KDM4 family, which includes KDM4A, KDM4B, KDM4C, and others, is implicated in various biological processes such as gene expression regulation, development, and tumorigenesis. The inhibition of these enzymes has potential therapeutic implications in cancer treatment and other diseases associated with dysregulated histone methylation.
Kdm4-IN-4 was developed through systematic screening of chemical libraries and structure-based drug design approaches aimed at identifying potent inhibitors of KDM4 enzymes. The compound's efficacy has been evaluated through various biochemical assays to determine its inhibitory potential against specific KDM4 isoforms.
Kdm4-IN-4 belongs to a class of small molecule inhibitors targeting histone demethylases. It is characterized as a selective inhibitor with a specific action on the KDM4 family, distinguishing it from other demethylase inhibitors that may have broader activity profiles.
The synthesis of Kdm4-IN-4 typically involves multi-step organic synthesis techniques, including:
The synthesis process may involve the use of protecting groups to prevent unwanted reactions during intermediate steps. Characterization of the synthesized compound is performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.
Kdm4-IN-4 features a unique molecular structure designed to interact specifically with the active site of KDM4 enzymes. The structural motifs within the compound are critical for its binding affinity and selectivity.
The molecular formula and weight of Kdm4-IN-4 are essential for understanding its pharmacokinetic properties. Typically, detailed structural data can be obtained through X-ray crystallography or computational modeling to visualize its interaction with target proteins.
Kdm4-IN-4 undergoes specific chemical interactions primarily through hydrogen bonding and hydrophobic interactions with residues in the active site of KDM4 enzymes. These interactions facilitate the inhibition of demethylation activity.
The compound's mechanism involves competitive inhibition where it mimics the substrate or cofactor necessary for enzyme activity. This competitive binding prevents the demethylase from accessing its natural substrates, thereby inhibiting its function.
Kdm4-IN-4 inhibits KDM4 by binding to the enzyme's active site, blocking access to histone substrates. This action stabilizes methylated lysines on histones, leading to altered chromatin structure and gene expression patterns.
Research indicates that Kdm4-IN-4 exhibits an inhibitory concentration (IC50) in the low micromolar range against various KDM4 isoforms, demonstrating its potency as an inhibitor.
Kdm4-IN-4 typically exists as a solid at room temperature and has specific melting and boiling points that are determined during characterization studies. Its solubility profile is crucial for formulation in biological assays.
The compound's stability under physiological conditions is essential for its potential therapeutic use. Studies often evaluate its reactivity with biological nucleophiles and its metabolic stability in vitro.
Kdm4-IN-4 has significant potential applications in scientific research, particularly in:
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.:
CAS No.: 50815-87-7
CAS No.: 85252-29-5